![molecular formula C21H26F2N8 B8104000 N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)

N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

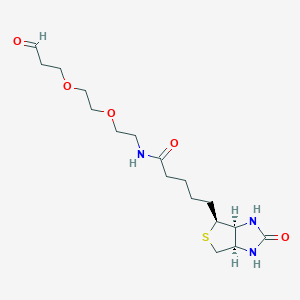

GNE-1858 is a potent and ATP-competitive inhibitor of hematopoietic progenitor kinase-1 (HPK1), a serine/threonine Ste20-related protein kinase. HPK1 is primarily expressed in hematopoietic cells such as T cells, B cells, and dendritic cells. It plays a crucial role as a negative feedback regulator of T cell receptor signaling, thereby inhibiting T cell proliferation and effector function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-1858 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods .

Industrial Production Methods

Industrial production of GNE-1858 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

GNE-1858 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Substitution: GNE-1858 can undergo substitution reactions where specific atoms or groups are replaced by others

Common Reagents and Conditions

Common reagents used in the reactions involving GNE-1858 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of GNE-1858 .

Scientific Research Applications

GNE-1858 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the biochemical pathways involving HPK1.

Biology: Investigated for its role in modulating immune cell functions, particularly T cell receptor signaling.

Medicine: Explored as a potential therapeutic agent for enhancing T cell immunity in infectious diseases and cancer.

Industry: Utilized in the development of novel immunotherapeutic strategies and as a reference compound in drug discovery .

Mechanism of Action

GNE-1858 exerts its effects by binding to the active site of HPK1 and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as SLP76, thereby modulating T cell receptor signaling. The compound’s mechanism of action involves the disruption of HPK1’s role as a negative feedback regulator, leading to enhanced T cell proliferation and effector function .

Comparison with Similar Compounds

Similar Compounds

HPK1-IN-7: Another potent HPK1 inhibitor with similar ATP-competitive inhibition properties.

PF-3644022: A selective inhibitor of MAPKAPK2, which also affects immune cell signaling pathways.

TAK1-IN-3: An ATP-competitive inhibitor of TAK1, involved in inflammatory and immune responses

Uniqueness of GNE-1858

GNE-1858 is unique due to its high potency and selectivity for HPK1, with IC50 values of 1.9 nM for wild-type HPK1 and its active mimetic mutants. This high specificity makes it a valuable tool for studying HPK1-related pathways and developing targeted immunotherapies .

Properties

IUPAC Name |

N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F2N8/c1-13(2)31-17-8-18(25-10-15(17)11-26-31)28-19-7-16(14-3-5-24-9-14)27-20(29-19)30-6-4-21(22,23)12-30/h7-8,10-11,13-14,24H,3-6,9,12H2,1-2H3,(H,25,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPAJCPZQIJPPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC(=NC=C2C=N1)NC3=NC(=NC(=C3)C4CCNC4)N5CCC(C5)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-bis[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B8103988.png)